N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(p-tolyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
Description
N-((4aR,6S,7R,8R,8aS)-8-Hydroxy-2,2-dimethyl-6-(p-tolyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is a complex carbohydrate-derived compound featuring a fused pyrano-dioxin core with stereospecific substitutions. Its structure includes:
- p-Tolyloxy group: A para-methyl-substituted phenoxy moiety at C6, enhancing lipophilicity .
- Hydroxy and dimethyl groups: The C8-hydroxy group and C2/C2-dimethyl substituents stabilize the pyranose ring conformation .
This compound is synthesized via stereoselective methods, often involving protecting-group strategies (e.g., benzylidene or silyl ethers) and acyl transfer reactions . Its structural complexity suggests relevance in glycobiology, particularly as a precursor for bioactive molecules like tunicamycin analogs .
Properties
IUPAC Name |
N-[8-hydroxy-2,2-dimethyl-6-(4-methylphenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-10-5-7-12(8-6-10)23-17-14(19-11(2)20)15(21)16-13(24-17)9-22-18(3,4)25-16/h5-8,13-17,21H,9H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSILPIHCMHNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)(C)C)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(p-tolyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is a complex organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C22H25NO6
- Molecular Weight : 399.44 g/mol
- CAS Number : 13343-63-0
- InChIKey : NXGXFAKJUWEFEC-NVZUTRPHSA-N
These properties highlight the compound's structural complexity and potential interactions within biological systems.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor effects. For instance, derivatives of podophyllotoxin have demonstrated the ability to inhibit DNA synthesis by forming complexes with topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Studies have shown that similar derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha in various in vivo models . This suggests a mechanism where the compound could be beneficial in treating inflammation-related diseases.
The biological activity of this compound may be attributed to:
- Topoisomerase Inhibition : Similar compounds interfere with DNA replication by inhibiting topoisomerase II.
- Cytokine Modulation : The ability to regulate cytokine production can influence immune responses and inflammation.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress.
Study 1: Antitumor Efficacy
A recent study investigated the antitumor efficacy of a related compound in vitro and in vivo. The results indicated that treatment with the compound led to a significant reduction in tumor size and increased apoptosis in cancer cells compared to controls. The study also highlighted the downregulation of anti-apoptotic proteins in treated cells .
Study 2: Inflammation Model
In another study focusing on inflammation models induced by lipopolysaccharide (LPS), the compound demonstrated a marked decrease in serum levels of IL-6 and TNF-alpha. This suggests its potential use as an anti-inflammatory agent in clinical settings .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrano-Dioxin Derivatives
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The nitro group in reduces electron density at the aromatic ring, contrasting with the target compound’s electron-donating p-tolyloxy group.
- Hydroxy vs. Protected Hydroxyls : The dihydroxy derivative exhibits higher polarity but lower stability compared to the target’s single hydroxy group.
- Thioether vs. Ether Linkages : Ethylthio in increases reactivity for further functionalization compared to the target’s ether-linked p-tolyloxy.
Physicochemical and Spectral Properties
Table 3: NMR and Solubility Data
Q & A
How can researchers optimize the synthesis of this compound to improve yield and enantiomeric purity?
Methodological Answer:
Synthesis optimization requires stepwise analysis of reaction intermediates and stereochemical control. For example, chiral intermediates in similar pyrano-dioxane derivatives were synthesized using benzaldehyde dimethyl acetal and p-toluenesulfonic acid to stabilize stereocenters . Reaction conditions (e.g., solvent polarity, temperature) should be tailored to minimize side reactions. Advanced purification techniques, such as preparative HPLC with chiral columns, are recommended to isolate enantiomers. Purity validation via H/C NMR and LC-MS is critical .
What analytical techniques are most reliable for confirming the stereochemistry of this compound?
Methodological Answer:
X-ray crystallography provides definitive stereochemical assignment, but when crystals are unavailable, 2D NMR (e.g., NOESY, ROESY) can correlate spatial proximity of protons in the pyrano-dioxane scaffold . For example, coupling constants (-values) between axial/equatorial protons in the pyran ring help distinguish chair conformations . Chiral HPLC with reference standards can further validate enantiomeric excess .
How should researchers handle solubility challenges during in vitro assays?
Methodological Answer:
Solubility optimization involves testing co-solvents (e.g., DMSO, ethanol) and surfactants (e.g., Tween-80). For stock solutions, heating to 37°C followed by sonication (20–30 min) enhances dissolution in polar solvents like PBS . For hydrophobic assays, prepare micellar formulations using cyclodextrins or lipid-based carriers. Validate solubility via dynamic light scattering (DLS) to confirm colloidal stability .
What protocols ensure long-term stability of this compound in storage?
Methodological Answer:
Store lyophilized powder at -80°C under inert gas (argon) to prevent hydrolysis of the acetamide group. For solutions, use anhydrous DMSO and aliquot to avoid freeze-thaw cycles, which degrade the dioxane ring . Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., deacetylated derivatives) .
How can computational modeling aid in predicting the compound’s reactivity or biological interactions?
Methodological Answer:
Quantum mechanical calculations (DFT) optimize reaction pathways for synthesis, while molecular docking (AutoDock Vina) predicts binding affinities to target proteins. For example, the p-tolyloxy group’s electron density can be mapped to assess nucleophilic attack sites . MD simulations (GROMACS) model conformational flexibility of the pyrano-dioxane scaffold in aqueous environments .
What experimental strategies resolve contradictory data in chiral center assignments?
Methodological Answer:
Discrepancies in chiral assignments often arise from overlapping NMR signals. Use Mosher’s ester derivatization to assign absolute configuration via H NMR shifts . Alternatively, compare experimental and calculated electronic circular dichroism (ECD) spectra for stereoisomers . Cross-validate with single-crystal XRD if feasible .
How to design a stability-indicating assay for this compound under physiological conditions?
Methodological Answer:
Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Monitor degradation kinetics using UPLC-PDA-MS, focusing on cleavage of the dioxane ring or acetamide hydrolysis. Include forced degradation controls (acid/base, oxidative stress) to validate assay sensitivity . Quantify intact compound via peak area normalization against internal standards (e.g., deuterated analogs) .
What advanced techniques characterize the compound’s solid-state properties?
Methodological Answer:
Differential scanning calorimetry (DSC) identifies polymorphic transitions, while powder XRD distinguishes crystalline vs. amorphous phases. For hygroscopicity analysis, dynamic vapor sorption (DVS) measures moisture uptake, critical for assessing storage stability . Pair with SEM to correlate morphology with dissolution rates .
How can researchers investigate the compound’s metabolic pathways in vitro?
Methodological Answer:
Use liver microsomes (human/rat) supplemented with NADPH to identify phase I metabolites. LC-HRMS/MS detects hydroxylation or demethylation products. For phase II metabolism, incubate with UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) isoforms. Compare fragmentation patterns with synthetic standards .
What strategies mitigate batch-to-batch variability in enantiomeric purity during scale-up?
Methodological Answer:
Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR to track reaction progress). Optimize crystallization conditions (e.g., anti-solvent addition rate) to enhance enantiomer separation. Statistical design of experiments (DoE) identifies critical parameters (e.g., temperature, stirring speed) affecting purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
